Ácido 2-fluoro-5-nitrofenilborónico

Descripción general

Descripción

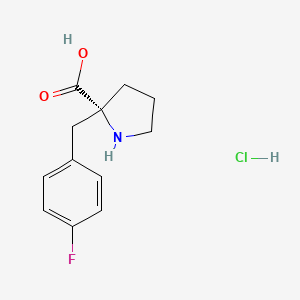

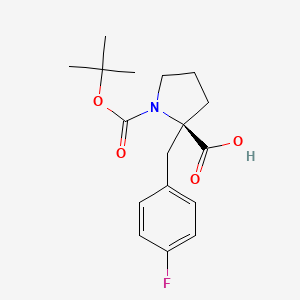

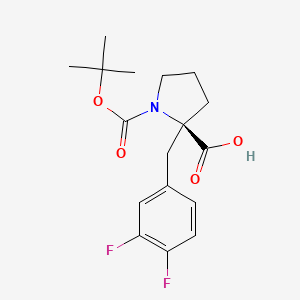

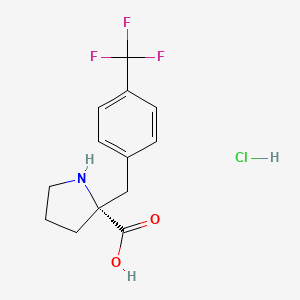

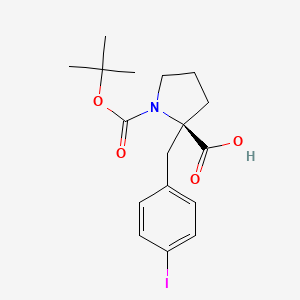

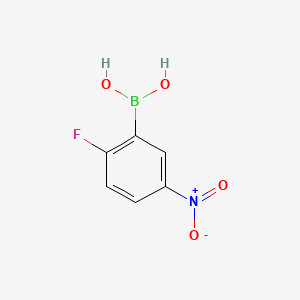

2-Fluoro-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácido 2-fluoro-5-nitrofenilborónico: se utiliza en el desarrollo de sensores químicos debido a su capacidad de formar enlaces covalentes reversibles con dioles y bases de Lewis fuertes . Esta propiedad es particularmente útil en la detección de azúcares y otros analitos biológicos, lo que la hace valiosa en el diagnóstico médico y la vigilancia ambiental.

Herramienta bioquímica

En bioquímica, este compuesto sirve como una herramienta versátil para la manipulación de proteínas y el etiquetado celular . Su interacción con los dioles permite el etiquetado selectivo de glicoproteínas, ayudando en el estudio de procesos biológicos y el desarrollo de agentes terapéuticos.

Investigación farmacéutica

La parte del ácido bórico del compuesto es un grupo funcional clave en los productos farmacéuticos, especialmente en el desarrollo de inhibidores del proteasoma que son cruciales en la terapia del cáncer . También juega un papel en la síntesis de varios intermediarios farmacéuticos.

Ciencia de materiales

This compound: se emplea en la ciencia de los materiales para la funcionalización de superficies y la creación de polímeros con capacidades de unión específicas . Estos materiales se pueden utilizar para sistemas de liberación controlada, incluida la administración de fármacos.

Mecanismo De Acción

Target of Action

2-Fluoro-5-nitrophenylboronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 2-Fluoro-5-nitrophenylboronic acid acts as a nucleophile . The boronic acid moiety of the compound forms a bond with the transition metal catalyst (e.g., palladium), and this is followed by a transmetalation process where the boron-to-metal bond is replaced by a carbon-to-metal bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that involves the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and agrochemicals . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties.

Result of Action

The primary result of the action of 2-Fluoro-5-nitrophenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .

Action Environment

The efficacy and stability of 2-Fluoro-5-nitrophenylboronic acid, like other organoboron compounds, can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst, the pH of the reaction environment, and the temperature and solvent conditions . Proper control of these factors is essential for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions .

Análisis Bioquímico

Biochemical Properties

2-Fluoro-5-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in 2-Fluoro-5-nitrophenylboronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules. Additionally, the presence of the fluorine and nitro groups can influence the electronic properties of the compound, affecting its reactivity and interaction with biomolecules .

Cellular Effects

2-Fluoro-5-nitrophenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function. For instance, 2-Fluoro-5-nitrophenylboronic acid can inhibit certain enzymes by binding to their active sites, thereby altering cellular metabolism and signaling pathways . This modulation can lead to changes in gene expression and overall cell function, highlighting the compound’s potential as a biochemical tool.

Molecular Mechanism

The molecular mechanism of 2-Fluoro-5-nitrophenylboronic acid involves its interaction with biomolecules through the formation of covalent bonds. The boronic acid group can react with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the fluorine and nitro groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-nitrophenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound’s effects on cellular function can vary depending on its stability and degradation products. For instance, prolonged exposure to 2-Fluoro-5-nitrophenylboronic acid can lead to gradual changes in enzyme activity and cellular metabolism, highlighting the importance of proper storage and handling in experimental settings.

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-nitrophenylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-Fluoro-5-nitrophenylboronic acid can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function. These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

2-Fluoro-5-nitrophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, reactivity, and overall impact on cellular processes. Additionally, 2-Fluoro-5-nitrophenylboronic acid can affect metabolic flux and metabolite levels, further modulating cellular function.

Transport and Distribution

The transport and distribution of 2-Fluoro-5-nitrophenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-Fluoro-5-nitrophenylboronic acid can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution dynamics.

Subcellular Localization

2-Fluoro-5-nitrophenylboronic acid exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals For instance, 2-Fluoro-5-nitrophenylboronic acid can accumulate in the nucleus, mitochondria, or endoplasmic reticulum, depending on its interaction with specific proteins and transporters

Propiedades

IUPAC Name |

(2-fluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAFEPQKPQIRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376866 | |

| Record name | 2-Fluoro-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819849-20-2 | |

| Record name | 2-Fluoro-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.